BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 2-Hydroxyacetamide: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Hydroxyacetamide

Cat. No.: B1193895

Introduction

2-Hydroxyacetamide (also known as glycolamide) is a simple, bifunctional organic molecule
containing both a hydroxyl and an amide group. Its structural features make it a valuable
building block in organic synthesis and a compound of interest in various research fields,
including medicinal chemistry and materials science. A thorough understanding of its
spectroscopic properties is fundamental for its characterization, identification, and the analysis
of reaction pathways involving this molecule. This technical guide provides a detailed overview
of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for
2-hydroxyacetamide, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-hydroxyacetamide. Please
note that while the IR data is based on experimental sources, the NMR and MS data are
predicted based on established spectroscopic principles and computational models, due to the
limited availability of comprehensive experimental spectra in public databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for 2-Hydroxyacetamide
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.4 Broad Singlet 1H Amide (-NH)
~7.0 Broad Singlet 1H Amide (-NH)
~4.1 Singlet 2H Methylene (-CHz)
~3.5 Broad Singlet 1H Hydroxyl (-OH)

Note: The chemical shifts of amide and hydroxyl protons are highly dependent on solvent and
concentration and may exchange, potentially appearing as a single broad peak.

Table 2: Predicted 13C NMR Spectroscopic Data for 2-Hydroxyacetamide

Chemical Shift (8) ppm Carbon Type Assighment
~175 Quaternary Carbonyl (C=0)
~62 Primary Methylene (-CH-2)

Infrared (IR) Spectroscopy

The IR spectrum of 2-hydroxyacetamide exhibits characteristic absorption bands

corresponding to its functional groups.

Table 3: Experimental IR Absorption Data for 2-Hydroxyacetamide
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Wavenumber (cm~?) Intensity Assignment

3430 Strong, Broad O-H Stretch (Alcohol)
3350, 3180 Strong, Broad N-H Stretch (Amide)
1655 Strong C=0 Stretch (Amide I)
1620 Medium N-H Bend (Amide II)
1420 Medium C-N Stretch

1070 Strong C-O Stretch (Alcohol)

Data sourced from the NIST Chemistry WebBook.[1]

Mass Spectrometry (MS)

The mass spectrum of 2-hydroxyacetamide obtained by electron ionization (EI) would be
expected to show the molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for 2-Hydroxyacetamide

m/z Relative Intensity Assighment

75 Moderate [M]* (Molecular lon)
44 High [CONHz]*

43 Moderate [CH2=C=0]*

31 High [CH20H]*

30 Moderate [CH2=NHz]*

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 13C NMR spectra of 2-hydroxyacetamide.
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Materials:

2-Hydroxyacetamide

Deuterated solvent (e.g., DMSO-ds, D20)

NMR tube (5 mm)

Pipette

Vortex mixer

Procedure:

o Sample Preparation: Weigh approximately 5-10 mg of 2-hydroxyacetamide for *H NMR (or
20-50 mg for 133C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated
solvent in a small vial.

o Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry NMR tube.
e Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
e Instrument Setup:
o Insert the NMR tube into the spectrometer.
o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to optimize its homogeneity.
o Tune and match the probe for the desired nucleus (*H or 3C).
o Data Acquisition:

o Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition
time, relaxation delay).

o Acquire the free induction decay (FID).
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» Data Processing:

o

Apply a Fourier transform to the FID to obtain the spectrum.

[¢]

Phase the spectrum and perform baseline correction.

[¢]

Reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS).

[e]

Integrate the peaks in the *H NMR spectrum.

Attenuated Total Reflectance (ATR) Infrared (IR)
Spectroscopy

Objective: To obtain an IR spectrum of solid 2-hydroxyacetamide.
Materials:

e 2-Hydroxyacetamide (solid powder)

FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

Spatula

Cleaning solvent (e.g., isopropanol)

Lint-free wipes

Procedure:

o Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of
the empty ATR crystal.

o Sample Application: Place a small amount of powdered 2-hydroxyacetamide onto the
center of the ATR crystal using a clean spatula.

o Apply Pressure: Lower the ATR press to ensure good contact between the sample and the
crystal.
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o Sample Spectrum: Collect the IR spectrum of the sample.

» Data Processing: The software will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.

o Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after
the measurement.

Electron lonization Mass Spectrometry (EI-MS)

Objective: To obtain a mass spectrum of 2-hydroxyacetamide.
Materials:

e 2-Hydroxyacetamide

o Mass spectrometer with an electron ionization source
 Direct insertion probe or GC inlet system

Procedure:

o Sample Introduction: Introduce a small amount of 2-hydroxyacetamide into the ion source.
This can be done using a direct insertion probe for solid samples or via a gas chromatograph
(GC) inlet for volatile samples.

 lonization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV),
causing ionization and fragmentation.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

» Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce structural information.
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Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
compound like 2-hydroxyacetamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b1193895?utm_src=pdf-custom-synthesis
https://www.acdlabs.com/products/spectrus-platform/nmr-predictors/
https://www.benchchem.com/product/b1193895#2-hydroxyacetamide-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1193895#2-hydroxyacetamide-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1193895#2-hydroxyacetamide-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1193895#2-hydroxyacetamide-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1193895?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

